1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pentane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-2-10(16)7-11(17)8-3-5-9(6-4-8)12(13,14)15/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECHMKNVOJAWBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. The exact methods can vary, but they generally include optimized reaction conditions such as temperature control, use of catalysts, and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dione moiety into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Scientific Research Applications
1. Coordination Chemistry
1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione serves as a ligand in coordination chemistry. Its ability to form metal complexes is significant for applications in catalysis and materials science. The compound can coordinate with various transition metals to create complexes that exhibit enhanced catalytic properties in organic reactions.
2. Organic Synthesis
The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its diketone structure allows for further functionalization, making it a valuable building block in organic synthesis. For instance, it can be transformed into various derivatives that are important in pharmaceutical chemistry .
3. Medicinal Chemistry
In medicinal chemistry, this compound has shown potential as a bioactive compound. Its lipophilicity aids in penetrating biological membranes, which is crucial for its effectiveness in biological studies. The compound may influence enzyme activity or receptor interactions, making it a candidate for drug development .
Case Study 1: Antimycobacterial Activity
A study investigated the structure-activity relationship of compounds related to this compound against Mycobacterium tuberculosis. The research highlighted the compound's potential as an antitubercular agent due to its favorable pharmacokinetic properties and metabolic stability when modified appropriately .
Case Study 2: Synthesis of Metal Complexes
Research demonstrated that metal complexes formed with this compound exhibited enhanced catalytic activity in various organic reactions. These complexes were characterized using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), confirming the successful coordination of the ligand to metal centers .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Coordination Chemistry | Acts as a ligand for metal complexes | Enhances catalytic properties in organic reactions |
| Organic Synthesis | Intermediate for synthesizing complex molecules | Valuable building block for pharmaceuticals |
| Medicinal Chemistry | Potential bioactive compound influencing enzyme activity | Demonstrated efficacy against Mycobacterium tuberculosis |
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its effectiveness in biological and medicinal applications .
Comparison with Similar Compounds
Structural Analogs with Varying Backbone Lengths
1-[4-(Trifluoromethyl)phenyl]butane-1,3-dione (CAS 258346-69-9)
- Structure : Butane-1,3-dione backbone (four carbons) with a 4-(trifluoromethyl)phenyl group.
- Molecular Formula : C₁₁H₉F₃O₂.
- Molecular Weight : 230.18 g/mol.
- Key Differences : Shorter backbone reduces lipophilicity compared to the pentane analog. Boiling point: 287.7°C; density: 1.247 g/cm³ .
Avobenzone (CAS 70356-09-1)
- Structure : Propane-1,3-dione backbone with 4-tert-butyl and 4-methoxyphenyl groups.
- Molecular Formula : C₂₀H₂₂O₃.
- Molecular Weight : 310.39 g/mol.
- Key Differences : Shorter backbone and bulkier substituents enhance UV absorption, making it a sunscreen agent. Melting point: 81–86°C .
Analogs with Different Aromatic Substituents
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione (CAS 114433-94-2)
- Structure : Pentane-1,3-dione with 4-fluorophenyl and 4-methyl groups.
- Molecular Formula : C₁₂H₁₃FO₂.
- Molecular Weight : 208.23 g/mol.
- Key Differences: Fluorine substituent is less electron-withdrawing than trifluoromethyl, affecting reactivity. Soluble in ethanol and dimethylformamide; used in Rosuvastatin synthesis .
4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione
- Structure : Pentane-1,3-dione with p-methoxyphenyl and pentafluoro substituents on the backbone.
- Key Differences : Methoxy group enhances electron density, while backbone fluorination increases thermal stability .
Substituent Position and Electronic Effects
3-[1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-yl]pentane-2,4-dione (5a)
- Structure : Pentane-2,4-dione with propargyl and 4-methoxyphenyl groups.
- Key Differences : Ketone positions (2,4 vs. 1,3) and propargyl group introduce conjugation differences, altering photochemical properties .
Data Table: Comparative Properties
*Estimated based on molecular formula (C₁₂H₁₁F₃O₂).
Key Findings
- Backbone Length : Longer backbones (e.g., pentane vs. butane) increase molecular weight and may enhance thermal stability.
- Substituent Effects : Trifluoromethyl groups improve metabolic resistance and electron-withdrawing capacity compared to fluorine or methoxy groups.
- Applications : Fluorophenyl derivatives are prevalent in drug synthesis, while trifluoromethyl analogs are valuable in agrochemicals due to their stability .
Biological Activity
1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Synthesis
This compound is classified as a β-diketone. Its chemical structure features a trifluoromethyl group attached to a phenyl ring, which influences its reactivity and biological interactions. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the desired diketone.
Antioxidant Activity
Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The antioxidant activity is often quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), where lower IC50 values indicate higher potency.
Antidiabetic Activity
The compound has also been evaluated for its antidiabetic potential. In vitro studies indicate that it can inhibit α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. The inhibition of these enzymes can lead to reduced glucose absorption in the intestines, thereby lowering blood sugar levels.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens. Preliminary results suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their mechanisms:
- Antiparasitic Activity : A study on modified diketones showed promising results against malaria parasites by targeting specific ATPases involved in parasite metabolism . This suggests that similar modifications could enhance the efficacy of this compound against parasitic infections.
- Inhibition Studies : Inhibitory studies on enzyme targets like PTP-1B have shown that certain derivatives possess lower IC50 values compared to standard drugs, indicating superior activity . This highlights the potential for further optimization of the diketone structure to enhance its pharmacological profile.
- Metal Complexation : Research has indicated that metal complexes formed with diketones can exhibit enhanced biological activity compared to their uncoordinated forms . This opens avenues for exploring coordination chemistry with this compound to improve its therapeutic applications.
Q & A
Q. What are the common synthetic routes for preparing 1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where 4-(trifluoromethyl)benzene reacts with pentanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Temperature control (e.g., 0–5°C) is critical to minimize side reactions like over-acylation or decomposition . Alternative routes include condensation reactions of trifluoromethylated precursors with 1,3-diketones, as seen in the synthesis of structurally similar trifluoromethylated dihydrofurans .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer : Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm the trifluoromethyl group and diketone backbone. Mass spectrometry (MS) validates the molecular ion peak (m/z 230.23) and fragmentation patterns. X-ray crystallography may resolve stereochemical ambiguities, while infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1700 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Due to its reactivity and potential toxicity, use personal protective equipment (PPE), including nitrile gloves and fume hoods. Avoid bodily exposure, as it is not FDA-approved for human/animal use. Store in airtight containers at –20°C to prevent degradation, and adhere to institutional guidelines for hazardous waste disposal .
Advanced Questions
Q. How can reaction conditions be optimized to maximize yield in large-scale synthesis?
- Methodological Answer : Employ factorial design to systematically evaluate variables (e.g., catalyst concentration, temperature, solvent polarity). For example, a 2³ factorial design might test AlCl₃ loading (0.5–1.5 eq.), temperature (0–25°C), and reaction time (2–6 hours). Statistical analysis (ANOVA) identifies significant factors, while response surface methodology (RSM) predicts optimal conditions .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer : Conduct comparative studies using structural analogs (e.g., 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone) to isolate the role of the trifluoromethyl group. Use dose-response assays and molecular docking to assess binding affinity to target enzymes. Control variables such as solvent polarity (DMSO vs. aqueous buffers) to evaluate solubility effects on activity .
Q. What computational methods aid in designing reactions involving this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to predict transition states and intermediates. Coupled with cheminformatics, these models prioritize reaction conditions (e.g., solvent, catalyst) for experimental validation. For example, ICReDD’s workflow integrates computational predictions with high-throughput screening to accelerate reaction discovery .
Q. How does this compound serve as a precursor in pharmaceutical development?
- Methodological Answer : Its trifluoromethyl group enhances metabolic stability and lipophilicity in drug candidates. In a case study, multi-step synthesis converted it into a lead compound with anti-inflammatory activity. Key steps included ketone reduction, amine conjugation, and cyclization, followed by in vitro screening against COX-2 .
Q. What challenges arise in scaling up synthesis for reactor design?
- Methodological Answer : Challenges include heat dissipation (exothermic acylation) and catalyst recovery. Use continuous-flow reactors to improve heat transfer and reduce side reactions. Membrane separation technologies (e.g., nanofiltration) can recycle AlCl₃, while process simulation software (Aspen Plus) models mass balance and energy efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
